molecular formula C13H14F3NO2 B1448475 Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate CAS No. 1803583-78-9

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate

Cat. No. B1448475
M. Wt: 273.25 g/mol
InChI Key: BCXSUFWPVXJGDR-UHFFFAOYSA-N
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Description

“Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate” is a chemical compound used in scientific research . It has a molecular weight of 273.25 and a molecular formula of C13H14F3NO2 .


Molecular Structure Analysis

The molecular structure of “Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate” is represented by the formula C13H14F3NO2 . This indicates that the molecule is composed of 13 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate” has a molecular weight of 273.25 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the retrieved data.

Scientific Research Applications

Overview

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate is a compound of interest in the realm of scientific research due to its potential applications across various fields. Although the specific compound was not directly found in the literature, several related compounds have been explored for their diverse applications in nanotechnology, polymer processing, biomedical applications, and as building blocks for more complex molecular structures. Here, we draw parallels and insights from the available research on similar compounds to infer the possible applications of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate.

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamides (BTAs) have been pivotal in supramolecular chemistry, demonstrating the capability of simple structures to self-assemble into one-dimensional, nanometer-sized structures. These are stabilized by hydrogen bonding and exhibit potential in nanotechnology and polymer processing. The principles underlying the self-assembly and multifunctionality of BTAs could be extrapolated to understand the applications of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate in creating novel nanostructures and materials with specific functionalities (Cantekin, de Greef, & Palmans, 2012).

Structural Biology and Drug Development

Photoaffinity labeling, involving the use of photoreactive groups such as arylazide and benzophenone, plays a crucial role in structural biology. It aids in identifying drug targets, understanding transport processes, and elucidating the stereochemistry of ligand-receptor interactions. The structural versatility and reactivity of trifluoromethyl-containing compounds, akin to Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate, could be utilized in designing photoaffinity probes for advanced biomedical research and drug development (Vodovozova, 2007).

Optoelectronic Materials

Quinazolines and pyrimidines, enriched with polyhalogen and trifluoromethyl groups, have been explored for their optoelectronic properties. These compounds are integral to developing materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electronic and photophysical properties of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate could similarly be harnessed for creating novel optoelectronic materials, leveraging its potential for integration into π-extended conjugated systems (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)9-17-6-11(7-17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXSUFWPVXJGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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